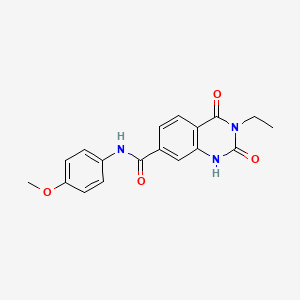
N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory for further research.
Mécanisme D'action
The mechanism of action of DMXAA involves the activation of the immune system and the induction of cytokine production. DMXAA binds to a specific receptor on endothelial cells, leading to the release of cytokines such as TNF-alpha and IFN-gamma. These cytokines then activate immune cells, leading to the destruction of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, DMXAA has been shown to induce the production of nitric oxide and reactive oxygen species, leading to the destruction of tumor cells. DMXAA has also been shown to enhance the production of cytokines and chemokines, leading to the activation of immune cells and the destruction of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMXAA in lab experiments is its ability to enhance the effectiveness of chemotherapy and radiation therapy. DMXAA has also been shown to have a low toxicity profile in preclinical studies. However, DMXAA has limited solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has shown variable efficacy in clinical trials, which may limit its potential use in cancer treatment.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. Finally, research is needed to better understand the mechanisms of resistance to DMXAA and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of DMXAA involves several steps, including the reaction of 4-phenoxybenzoyl chloride with dimethylamine and subsequent reaction with methylsulfonyl chloride. The resulting product is then reacted with glycine to yield DMXAA. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use in cancer treatment, particularly as an anti-angiogenic agent. DMXAA has been shown to induce tumor necrosis by disrupting the blood supply to the tumor. In addition, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(24(3,21)22)14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMGVSZTCXQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6184944 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)





![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)



![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)